

A Comparative Analysis of UPLC and HPLC for the Quantification of Etravirine

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Compound of Interest

Compound Name: Etravirine-d6

Cat. No.: B8089661

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The precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. For the antiretroviral drug Etravirine, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed for its determination. This guide provides a comparative analysis of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

UPLC technology, which utilizes columns with sub-2 μm particles, generally offers significant advantages over traditional HPLC in terms of speed, sensitivity, and resolution.^{[1][2][3]} These benefits stem from the smaller particle size, which leads to higher efficiency and allows for faster separations without a loss in resolving power.^{[1][4]} This translates to shorter run times, reduced solvent consumption, and consequently, lower operational costs.

Performance Data: UPLC vs. HPLC for Etravirine Quantification

The following tables summarize the key performance parameters for the quantification of Etravirine using UPLC and HPLC, compiled from various validated methods.

Parameter	UPLC Method	HPLC Method 1	HPLC Method 2	HPLC Method 3
Retention Time (min)	Not specified for Etravirine alone	1.8	5.32 (\pm 0.1)	4.547
Linearity Range ($\mu\text{g/mL}$)	Not specified	10-60	0.16-0.64	10-60
Correlation Coefficient (r^2)	> 0.999	0.999	0.993	Not specified
Limit of Detection (LOD) ($\mu\text{g/mL}$)	0.003% of 1.0 mg/mL	0.514	Not specified	Not specified
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	Not specified	1.713	Not specified	Not specified
Accuracy (% Recovery)	95.86 - 104.13 (for impurities)	98.6 - 99.17	Not specified	99.02
Precision (% RSD)	< 2.0	0.55	Not specified	Not specified

Experimental Protocols

Below are the detailed methodologies for the UPLC and HPLC experiments cited in this guide.

UPLC Method Experimental Protocol

- Instrumentation: Shimadzu UPLC system with a Waters 2695 binary pump, auto-sampler, and a 2996 photodiode array detector.
- Column: Shimpack ODS-II stationary phase.
- Mobile Phase: Gradient combination (specifics not detailed in the provided abstract).
- Flow Rate: 0.6 mL/min.

- Injection Volume: 20 μ L.
- Detection Wavelength: 303 nm.
- Column Temperature: 40°C.

HPLC Method 1 Experimental Protocol

- Instrumentation: HPLC (Analytical Technologies) with a UV detector.
- Column: Hypersil C18 (4.6 mm \times 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile.
- Flow Rate: 1 mL/min.
- Detection Wavelength: 271 nm.

HPLC Method 2 Experimental Protocol

- Instrumentation: HPLC system with a UV detector.
- Column: C18 (250 \times 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile:Water (85:15 v/v).
- Flow Rate: 1 mL/min.
- Detection Wavelength: 308 nm.

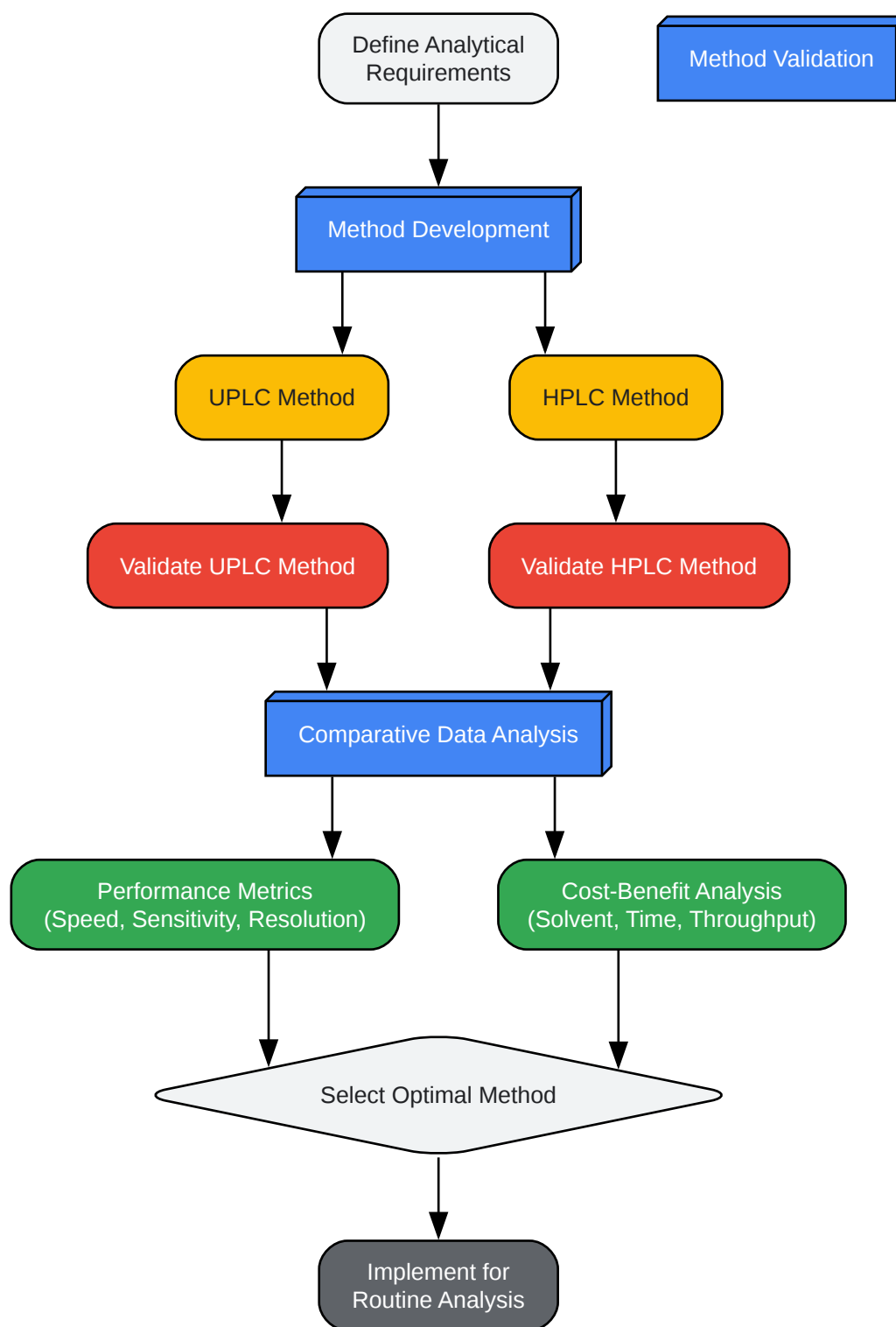
HPLC Method 3 Experimental Protocol

- Instrumentation: Not specified.
- Column: Universal C18 (4.6 \times 150mm, 5 μ m).
- Mobile Phase: 0.02M potassium dihydrogen phosphate & 0.003M dipotassium hydrogen phosphate buffer (pH 3.5 with 0.1% orthophosphoric acid) and acetonitrile (45:55).

- Flow Rate: 1 mL/min.
- Detection Wavelength: 285nm.

Workflow for Comparative Analysis of Analytical Methods

The following diagram illustrates a typical workflow for the comparative analysis of two analytical methods, such as UPLC and HPLC, for the quantification of a specific analyte.



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Caption: Workflow for the comparative analysis of UPLC and HPLC methods.

In conclusion, while both UPLC and HPLC are capable of accurately quantifying Etravirine, UPLC generally offers superior performance in terms of speed and sensitivity, which can lead to higher sample throughput and reduced operational costs. The choice between the two techniques will ultimately depend on the specific requirements of the laboratory, including the need for high throughput, sensitivity, and available instrumentation.

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